Primary Target Selectivity: NEK2 and FLT3 Inhibition vs. IKK Weak Affinity
NBI-961 demonstrates potent inhibition of NEK2 and FLT3, while exhibiting only weak affinity for IKK isoforms. In contrast, compounds sharing the imidazo[1,2-a]pyridine-thiophene core (e.g., SC-514, TPCA-1) are designed as IKKβ inhibitors but lack significant NEK2 or FLT3 activity [1]. This distinct selectivity profile makes NBI-961 unsuitable for studies focused on NF-κB pathway inhibition and vice versa [2].
| Evidence Dimension | Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50: NEK2 = 32 nM; FLT3 = 37 nM; IKKα/β > 10 μM |
| Comparator Or Baseline | SC-514 (IKKβ Inhibitor): IKKβ IC50 = 11.2 μM; IKK-16: IKK2 IC50 = 40 nM |
| Quantified Difference | > 300-fold selectivity for NEK2 over IKKβ |
| Conditions | Cell-free kinase activity assays (NEK2/FLT3); Cellular IκBα phosphorylation assay in A549 cells (IKK) |
Why This Matters
This prevents off-target NF-κB suppression in NEK2/FLT3 studies and ensures pathway-specific interrogation.
- [1] McCrury, M., et al. Mol. Cancer Ther. 2023. BindingDB BDBM50484021. View Source
- [2] BindingDB. IC50 Data for IKK in A549 cells (BDBM50484021). View Source
